molecular formula C18H21FN2O B5652275 1-(2-fluorophenyl)-4-(4-methoxybenzyl)piperazine

1-(2-fluorophenyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5652275
M. Wt: 300.4 g/mol
InChI Key: QNGMRFDBQNFDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives, including those with fluorophenyl and methoxybenzyl groups, often involves multi-step chemical processes. These processes can include reactions such as N-alkylation, O-methylation, and aromatic fluorination. The specific methods and conditions vary depending on the desired substitution pattern on the piperazine ring and the phenyl rings. While direct information on “1-(2-fluorophenyl)-4-(4-methoxybenzyl)piperazine” is scarce, insights can be gained from the synthesis of closely related compounds (Kawashima et al., 1991), (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives, including fluorophenyl and methoxybenzyl substitutions, is characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques reveal the compound's conformation, bond lengths, angles, and overall geometry, which are critical for understanding its reactivity and interactions with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, including but not limited to, N-dealkylation, O-demethylation, and aromatic hydroxylation. These reactions are crucial for the metabolic fate of these compounds in biological systems and can significantly affect their biological activity and pharmacokinetic properties (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are vital for the compound's application in drug formulation and material science. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). While specific data on “1-(2-fluorophenyl)-4-(4-methoxybenzyl)piperazine” are not available, related compounds show distinct physical characteristics that influence their handling and use (Chinthal et al., 2021).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMRFDBQNFDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258874

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.